molecular formula C18H17N3O4 B2789499 6-(3,4-Dimethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034356-43-7

6-(3,4-Dimethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2789499
M. Wt: 339.351
InChI Key: CKYJNQIHUOUSSZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoyl chloride is a chemical compound used in synthesis . It has a molecular weight of 200.62 . It’s also known as Veratroyl chloride .


Synthesis Analysis

3,4-Dimethoxybenzoyl chloride has been used in the synthesis of various compounds . A preparation method of 3,4-dimethoxybenzoyl chlorides has been described in a patent .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxybenzoyl chloride is C9H9ClO3 . The structure is characterized by a benzoyl group substituted with two methoxy groups and a chloride .


Chemical Reactions Analysis

3,4-Dimethoxybenzoyl chloride reacts with various compounds in chemical reactions. For example, it has been used in the synthesis of potential genotoxic benzyl halides in drug substances .


Physical And Chemical Properties Analysis

3,4-Dimethoxybenzoyl chloride is a solid substance . It has a melting point range of 70-73 °C .

Safety And Hazards

3,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

6-(3,4-dimethoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-4-3-11(8-16(15)25-2)18(23)21-6-5-14-13(10-21)7-12(9-19)17(22)20-14/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYJNQIHUOUSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

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